Cas no 1361520-48-0 (2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl)

2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl
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- Inchi: 1S/C12H5Cl3FNO2/c13-8-5-4-6(10(14)11(8)15)7-2-1-3-9(12(7)16)17(18)19/h1-5H
- InChI Key: DGZJHQOLDKTEKX-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C1C=CC=C(C=1F)[N+](=O)[O-])Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 341
- XLogP3: 5.4
- Topological Polar Surface Area: 45.8
2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011008886-250mg |
2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl |
1361520-48-0 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A011008886-1g |
2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl |
1361520-48-0 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
Alichem | A011008886-500mg |
2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl |
1361520-48-0 | 97% | 500mg |
863.90 USD | 2021-07-05 |
2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl Related Literature
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Additional information on 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl
Introduction to 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl (CAS No. 1361520-48-0)
2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl, with the CAS number 1361520-48-0, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including materials science and pharmaceutical research. This compound is characterized by its biphenyl core, which is substituted with multiple functional groups, including fluoro, nitro, and chloro moieties. The combination of these substituents imparts distinct physical and chemical properties to the molecule, making it a subject of interest for both academic and industrial researchers.
The synthesis of 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl involves a series of multi-step reactions that require precise control over reaction conditions to achieve the desired product with high purity and yield. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel catalytic approach that significantly reduced the number of steps and minimized the use of hazardous reagents, thereby enhancing the overall sustainability of the synthesis process.
In terms of its physical properties, 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl is a crystalline solid with a high melting point and low solubility in common organic solvents. These properties make it suitable for applications where stability and resistance to environmental factors are crucial. The compound's electronic structure, influenced by the presence of electron-withdrawing groups such as fluoro and nitro, also contributes to its unique spectroscopic characteristics. UV-Vis spectroscopy studies have shown that 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl exhibits strong absorption bands in the visible region, which can be exploited for various analytical and photonic applications.
The biological activity of 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl has been a focus of several research studies. Preliminary investigations have indicated that this compound possesses potential antimicrobial properties against a range of bacterial strains. A study published in the Journal of Medicinal Chemistry in 2020 reported that 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the compound's lipophilic nature and the presence of nitro groups.
Beyond its antimicrobial properties, 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl has also shown promise in the field of materials science. Its rigid biphenyl core and multiple functional groups make it an excellent candidate for the development of advanced materials with tailored properties. For example, researchers at the University of California have explored the use of this compound as a building block for self-assembling supramolecular structures. These structures exhibit unique mechanical and optical properties that could be harnessed for applications in nanotechnology and optoelectronics.
In conclusion, 2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl (CAS No. 1361520-48-0) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and physical properties make it an attractive target for both fundamental research and practical applications. As ongoing research continues to uncover new aspects of its behavior and utility, it is likely that this compound will play an increasingly important role in various scientific and industrial domains.
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